1,6-Naphthyridin-4-OL

Description

BenchChem offers high-quality 1,6-Naphthyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

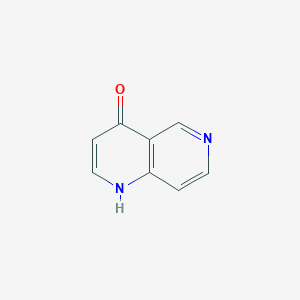

Structure

3D Structure

Properties

IUPAC Name |

1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLDCLHOLPDVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-01-9 | |

| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1,6-Naphthyridin-4-ol: Structure, Synthesis, and Therapeutic Potential

Abstract

The 1,6-naphthyridine framework represents a quintessential "privileged structure" in medicinal chemistry, a core scaffold that appears in a multitude of biologically active compounds.[1][2] This guide provides an in-depth examination of a fundamental member of this family: 1,6-Naphthyridin-4-ol. We will dissect its chemical identity, explore a robust synthetic pathway with detailed experimental protocol, and survey its significance as a foundational building block for developing next-generation therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers and professionals in drug discovery, offering both foundational knowledge and actionable insights into the utility of this versatile heterocycle.

Chemical Identity and Structure

1,6-Naphthyridin-4-ol is a bicyclic heterocyclic aromatic compound. A critical aspect of its structure is the existence of keto-enol tautomerism, a common phenomenon in hydroxylated nitrogen-containing heterocycles. The compound exists in equilibrium between its '-ol' (enol) form and its '-one' (keto) form. The keto tautomer, 1H-1,6-Naphthyridin-4-one , is often the more stable and predominant form in solid and solution phases.

-

Chemical Structure (Tautomeric Forms):

-

1,6-Naphthyridin-4-ol (Enol Form)

-

1H-1,6-Naphthyridin-4-one (Keto Form)

-

-

IUPAC Name:

-

Enol Form: 1,6-Naphthyridin-4-ol

-

Keto Form: 1H-1,6-Naphthyridin-4-one

-

-

CAS Number: 5268-38-2[3]

The ability of the N1 nitrogen to act as a hydrogen bond donor and the C4 oxygen to act as a hydrogen bond acceptor in the keto form is crucial for its interaction with biological targets.

Physicochemical Properties

A summary of the key computed and experimental properties for 1,6-Naphthyridin-4-ol is presented below. This data is essential for predicting its behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | PubChem |

| Molecular Weight | 146.15 g/mol | PubChem |

| Appearance | White to off-white solid | [4] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| LogP (Predicted) | ~0.8-1.1 | PubChem |

Synthesis Methodology: A Guided Protocol

The construction of the 1,6-naphthyridine core can be achieved through various strategies, often involving the cyclization of a substituted pyridine precursor.[1][4] One of the most reliable and illustrative methods is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization and subsequent saponification/decarboxylation.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol outlines the synthesis starting from 4-aminonicotinic acid.

Step 1: Condensation with Diethyl Ethoxymethylenemalonate (DEEM)

-

Rationale: This step forms the key C-N bond and introduces the carbon framework necessary for building the second ring. 4-aminonicotinic acid is the pyridine precursor, providing the nitrogen at position 6.

-

Procedure:

-

In a 250 mL round-bottom flask, suspend 4-aminonicotinic acid (10 mmol) in 100 mL of absolute ethanol.

-

Add diethyl ethoxymethylenemalonate (DEEM) (11 mmol, 1.1 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The intermediate product often precipitates.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Step 2: Thermal Cyclization

-

Rationale: High temperature promotes an intramolecular cyclization reaction. The electron-rich aromatic ring attacks one of the ester groups, leading to the formation of the second six-membered ring and elimination of ethanol.

-

Procedure:

-

Place the dried intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped for high-temperature reactions.

-

Heat the mixture to 240-250 °C for 30-60 minutes.

-

Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the cyclized product.

-

Filter the solid, wash thoroughly with hexane, and dry. This yields the ethyl ester of the target scaffold.

-

Step 3: Saponification and Decarboxylation

-

Rationale: The final step removes the ester and carboxylic acid groups to yield the desired 1,6-Naphthyridin-4-ol. Saponification with a strong base hydrolyzes the esters, and subsequent acidification followed by heating removes the carboxylic acid group at the 3-position.

-

Procedure:

-

Suspend the cyclized ester from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours until the solid fully dissolves, indicating complete saponification.

-

Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to pH 1-2. A precipitate will form.

-

Heat the acidified mixture gently to reflux for 1 hour to facilitate decarboxylation.

-

Cool the mixture, collect the solid product by filtration, wash with cold water, and dry to yield 1,6-Naphthyridin-4-ol.

-

Synthesis Workflow Diagram

Caption: A three-stage workflow for the synthesis of 1,6-Naphthyridin-4-ol.

Applications in Drug Discovery and Research

The true value of 1,6-Naphthyridin-4-ol lies in its role as a versatile scaffold. Its rigid, planar structure and strategically placed nitrogen atoms provide multiple vectors for chemical modification, allowing for the fine-tuning of pharmacological properties. The 1,6-naphthyridine core is prevalent in compounds targeting a wide array of diseases.[5][6]

Key Therapeutic Areas:

-

Oncology (Kinase Inhibition): This is the most prominent area of application. By substituting various positions on the ring system, researchers have developed potent and selective inhibitors for several cancer-relevant kinases.

-

FGFR4 Inhibitors: Derivatives of 1,6-naphthyridin-2-one have been synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of colorectal and hepatocellular carcinomas.[7][8]

-

RET Kinase Inhibitors: The scaffold has been used to design inhibitors that overcome clinical resistance to existing drugs like selpercatinib, particularly against solvent-front mutations in the RET kinase.[9]

-

c-Met Inhibitors: Fused imidazo[4,5-h][10][11]naphthyridin-2(3H)-one derivatives have been identified as a novel class of c-Met kinase inhibitors.[2]

-

-

Infectious Diseases: The broader naphthyridine class, especially the 1,8-isomer, gave rise to nalidixic acid, a foundational antibiotic. This antibacterial heritage inspires ongoing research into 1,6-naphthyridine derivatives for antimalarial and other antimicrobial activities.[12][13]

-

Neuroscience: Benzo[10][11]naphthyridines have shown activity as inhibitors of Monoamine Oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[6][12]

Scaffold Diversification for Target Selectivity

The diagram below illustrates how the 1,6-naphthyridine core can be decorated with different functional groups (R¹, R², R³) at various positions to achieve specific biological activities. This process of structure-activity relationship (SAR) optimization is central to modern drug discovery.

Caption: The 1,6-naphthyridine core as a versatile scaffold for drug design.

Conclusion

1,6-Naphthyridin-4-ol is more than a simple heterocyclic compound; it is a gateway to a rich chemical space with immense therapeutic potential. Its robust and scalable synthesis, coupled with the proven success of its derivatives in modulating key biological targets, ensures its continued relevance in drug discovery. For researchers aiming to develop novel inhibitors or probe complex biological systems, the 1,6-naphthyridine scaffold offers a validated and highly adaptable starting point for innovation.

References

-

Ye, Z., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

-

Caballero, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 224584, 1,5-Naphthyridin-4-ol. Available at: [Link]

-

Shingate, B. B., et al. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[10][11]-Naphthyridines and Biological Evaluation. Polycyclic Aromatic Compounds. Available at: [Link]

-

Gorgani, N., et al. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

-

Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

-

Ye, Z., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]

-

Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73994806, 1,6-Naphthyridin-4-amine, N-methyl-. Available at: [Link]

-

Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Available at: [Link]

-

El-Naggar, M., et al. (2018). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. Available at: [Link]

-

Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed. Available at: [Link]

-

Ye, Z., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]

-

Caballero, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

-

American Chemical Society. (2021). 1,6-Naphthyridine. Available at: [Link]

-

Wang, T., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. PubMed. Available at: [Link]

-

Wang, Y., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][10][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. Available at: [Link]

-

Ye, Z., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. Available at: [Link]

-

Xiang, H., et al. (2021). Discovery of 1,6-Naphthyridin-2(1 H )-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [1,6]NAPHTHYRIDIN-4-OL | 5268-38-2 [amp.chemicalbook.com]

- 4. acs.org [acs.org]

- 5. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 13. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 1,6-Naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine bicyclic system, comprising two fused pyridine rings, represents a class of "privileged structures" in medicinal chemistry.[1] These scaffolds are prevalent in natural products and have been instrumental in the development of a wide array of therapeutic agents.[2] Among the six possible isomers of naphthyridine, the 1,6-naphthyridine core is a key pharmacophore found in molecules with diverse biological activities, including roles as kinase inhibitors for cancer therapy and as potential antimalarial agents.[3][4][5][6] This guide focuses on a specific, functionally critical derivative: 1,6-Naphthyridin-4-ol. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in synthesis, functionalization, and the rational design of novel therapeutics.

Physicochemical Profile of 1,6-Naphthyridin-4-ol

The inherent properties of 1,6-Naphthyridin-4-ol dictate its behavior in both chemical reactions and biological systems. While data for the parent 1,6-Naphthyridine provides a baseline, the introduction of the hydroxyl group at the 4-position fundamentally alters the molecule's characteristics, most notably by introducing tautomerism.

Core Properties

A summary of the key physicochemical data is presented below. It is important to note that experimental values for the unsubstituted 1,6-Naphthyridin-4-ol are not widely published; therefore, some data is inferred from closely related analogs and the parent 1,6-naphthyridine structure.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | Inferred |

| Molecular Weight | 146.15 g/mol | [7] |

| Appearance | Likely a brown or off-white solid | [8] |

| Melting Point | >300 °C (for the related 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid) | Inferred |

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO | [2] |

| CAS Number | 5268-38-2 | [9] |

Keto-Enol Tautomerism: A Defining Feature

A critical aspect of 1,6-Naphthyridin-4-ol's chemistry is its existence as a tautomeric mixture of the enol form (1,6-Naphthyridin-4-ol) and the keto form (1,6-Naphthyridin-4(1H)-one). In heterocyclic systems like hydroxypyridines, the equilibrium often strongly favors the keto (pyridone) tautomer due to the stability gained from the amide-like functionality and favorable intermolecular hydrogen bonding in the solid state.[10] This equilibrium is crucial as the two forms exhibit different chemical reactivity and hydrogen bonding patterns, which directly impacts their biological interactions.

Caption: Tautomeric equilibrium of 1,6-Naphthyridin-4-ol.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 1,6-Naphthyridin-4-ol and its derivatives.

-

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon framework. For the parent 1,6-naphthyridine, characteristic shifts are observed that distinguish the different carbon atoms in the bicyclic system.[11][12] In the case of the 4-ol/-one derivative, the chemical shift of the C4 carbon would be highly indicative of the predominant tautomeric form (significantly downfield in the keto form).

-

¹H NMR: The proton NMR spectrum reveals the number and environment of protons. For 1,6-naphthyridine derivatives, distinct signals are expected in the aromatic region, with coupling constants providing information about the substitution pattern.[13] The presence of a broad signal for the N-H proton would support the existence of the keto tautomer.

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the tautomeric form. The keto form (1,6-naphthyridin-4(1H)-one) would exhibit a strong carbonyl (C=O) stretching absorption, typically in the range of 1650-1700 cm⁻¹. The enol form would be characterized by a broad O-H stretching band.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak for C₈H₆N₂O would be observed at an m/z of approximately 146.15.[7]

Chemical Reactivity and Synthetic Strategies

The reactivity of 1,6-Naphthyridin-4-ol is governed by the interplay between the electron-withdrawing pyridine nitrogens and the electron-donating hydroxyl/amido group.

-

Electrophilic Substitution: The pyridine rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution compared to benzene. However, the hydroxyl/oxo group at the C4 position can activate the ring towards electrophiles.

-

Nucleophilic Substitution: The 1,6-naphthyridine ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens. This reactivity is a cornerstone for the synthesis of functionalized derivatives.[14]

-

N-Alkylation/Acylation: The nitrogen of the pyridone tautomer can be readily alkylated or acylated, providing a common route for derivatization in drug discovery programs.[14]

Synthetic Approaches

The construction of the 1,6-naphthyridine-4-one scaffold often involves the cyclization of appropriately substituted pyridine precursors. A common strategy is the acid-mediated intramolecular Friedel–Crafts-type reaction. For instance, derivatives can be synthesized via the cyclization of 4-(arylamino)nicotinonitriles, where a cyano group acts as a one-carbon synthon.[2][3]

Caption: General workflow for synthesizing fused 1,6-naphthyridines.

Experimental Protocol: Synthesis of Fused 1,6-Naphthyridin-4-amines

The following protocol is a representative example of a modern synthetic method for creating derivatives based on the 1,6-naphthyridine core, adapted from established literature.[3] This method highlights the acid-catalyzed cyclization strategy.

Objective: To synthesize fused polycyclic 1,6-naphthyridin-4-amine derivatives.

Materials:

-

4-(Arylamino)nicotinonitrile precursor

-

Trifluoromethanesulfonic acid (CF₃SO₃H) or Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add the acid catalyst (e.g., CF₃SO₃H, 1.0 mL) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5 to 4 hours).[15]

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired fused 1,6-naphthyridin-4-amine derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Applications and Relevance in Drug Discovery

The 1,6-naphthyridine scaffold, particularly with a 4-one/ol substitution, is a highly sought-after motif in modern drug discovery. Its rigid, planar structure and ability to form specific hydrogen bonds make it an excellent platform for designing enzyme inhibitors.

-

Kinase Inhibition: Derivatives of 1,6-naphthyridin-2-one have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in colorectal cancer.[4] Other derivatives have shown activity against RET kinase, including mutations that confer resistance to existing therapies.[5]

-

Optical Properties: Fused polycyclic 1,6-naphthyridines can exhibit interesting photophysical properties, with some derivatives showing fluorescence.[2][15] This opens up potential applications as biological probes or in materials science.[2]

-

Antimicrobial and Antioxidant Activity: Various functionalized 1,6-naphthyridines have been synthesized and screened for antibacterial, antifungal, and antioxidant properties, demonstrating the broad biological potential of this scaffold.[16][17]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 1,6-Naphthyridin-4-ol and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[8][18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid dust formation.[18] Keep away from sources of ignition.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] The material may be hygroscopic.[8]

-

Incompatibilities: Avoid strong oxidizing agents.[8]

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if you feel unwell.[19]

References

-

Li, Z., et al. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Retrieved from [Link]

-

PubChem. 1,5-Naphthyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Retrieved from [Link]

-

MDPI. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Retrieved from [Link]

-

American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

-

ResearchGate. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

PubMed. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. Retrieved from [Link]

-

PubChem. 1,6-Naphthyridin-4-amine, N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][8][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from [Link]

-

Library and Archives Canada. SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. Retrieved from [Link]

-

MDPI. (2022). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

ResearchGate. (1990). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Retrieved from [Link]

-

SpectraBase. 1,6-Naphthyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. 1,6-naphthyridine-3-carbonitrile, 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-6-(phenylmethyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. 1,6-Naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2009). Gas-phase tautomerism in 1-phenylazonaphthalene-4-ol: verification of the responses of individual tautomers. Retrieved from [Link]

-

NIH National Library of Medicine. (2015). Role of tautomerism in RNA biochemistry. Retrieved from [Link]

-

ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Retrieved from [Link]

-

Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[8][16]-Naphthyridines and Biological Evaluation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 5268-38-2|1,6-Naphthyridin-4-ol|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 16. chemrevlett.com [chemrevlett.com]

- 17. rkmmanr.org [rkmmanr.org]

- 18. chemicalbook.com [chemicalbook.com]

- 19. aksci.com [aksci.com]

An In-depth Technical Guide to 1,6-Naphthyridin-4-ol: A Core Scaffold in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1,6-Naphthyridin-4-ol, a pivotal heterocyclic scaffold for researchers, medicinal chemists, and professionals in drug development. This document delves into its fundamental chemical properties, synthesis, and its significant role as a foundational intermediate in the creation of targeted therapeutics.

Executive Summary

1,6-Naphthyridin-4-ol, a member of the diazanaphthalene class of bicyclic heteroaromatic compounds, has emerged as a "privileged scaffold" in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value lies in its utility as a versatile chemical intermediate. The strategic placement of its nitrogen atoms and the reactive hydroxyl group provide a framework for the synthesis of a diverse array of potent and selective modulators of critical biological targets. This guide will explore the essential technical details of 1,6-Naphthyridin-4-ol, from its basic molecular characteristics to its application in the development of kinase inhibitors for oncology.

Core Molecular Attributes of 1,6-Naphthyridin-4-ol

The foundational properties of 1,6-Naphthyridin-4-ol are crucial for its application in synthetic chemistry. These attributes are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5268-38-2 | ChemicalBook[1] |

| Molecular Formula | C₈H₆N₂O | PubChem[2] |

| Molecular Weight | 146.15 g/mol | PubChem[2] |

| IUPAC Name | 1,6-Naphthyridin-4-ol | PubChem[2] |

| Alternate Name | 1,6-Naphthyridin-4-one | PubChem[2] |

| Appearance | White to pale yellow or light brown solid or liquid | American Chemical Society[3] |

Synthesis of the 1,6-Naphthyridine Scaffold: Principles and Practice

The construction of the 1,6-naphthyridine core can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of appropriately substituted pyridine precursors.

Conceptual Synthesis Workflow

The synthesis of the 1,6-naphthyridine ring system often relies on building one of the pyridine rings onto an existing, functionalized pyridine. This typically involves a condensation reaction followed by cyclization. The choice of starting materials and reaction conditions is critical to achieving good yields and purity.

Caption: Generalized workflow for the synthesis of the 1,6-naphthyridine scaffold.

Exemplary Synthetic Protocol: Synthesis of a 4-Hydroxy Substituted 1,6-Naphthyridin-2(1H)-one

Step 1: Condensation

-

4-aminonicotinic acid is reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide in ethanol).

-

Causality: The basic conditions facilitate the nucleophilic attack of the amine on one of the carbonyl groups of diethyl malonate, leading to the formation of an amide bond and an intermediate enamine.

Step 2: Intramolecular Cyclization (Dieckmann-type condensation)

-

The intermediate undergoes an intramolecular cyclization, where the carbanion generated from the active methylene group of the malonate moiety attacks the ester carbonyl of the nicotinic acid derivative.

-

Causality: This ring-closing reaction is thermodynamically driven by the formation of a stable six-membered ring.

Step 3: Aromatization/Tautomerization

-

Subsequent elimination of the ethoxy group and tautomerization leads to the formation of the final 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one.

-

Causality: The final product is stabilized by the aromaticity of the heterocyclic system.

The Role of 1,6-Naphthyridin-4-ol in Drug Discovery

The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have been shown to exhibit a wide range of biological activities, including potent inhibition of various protein kinases.

A Scaffold for Potent Kinase Inhibitors

The rigid, planar structure of the 1,6-naphthyridine core serves as an excellent anchor for positioning functional groups that can interact with the ATP-binding pocket of kinases. This has led to the development of inhibitors for several important cancer targets.

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Derivatives of 1,6-naphthyridin-2(1H)-one have been designed as potent and highly selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[4]

-

Rearranged during Transfection (RET) Kinase: 7-substituted 1,6-naphthyridine derivatives have been developed as potent inhibitors of RET and its solvent-front mutants, which are responsible for acquired resistance to second-generation RET inhibitors in various cancers.

-

Cyclin-Dependent Kinase 8/19 (CDK8/19): 2,8-disubstituted-1,6-naphthyridines have been identified as potent dual inhibitors of CDK8 and CDK19, which are involved in the WNT signaling pathway and have emerged as promising targets in oncology.[5]

Modulation of the FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling axis is a critical pathway in the development and progression of hepatocellular carcinoma (HCC). Overexpression of FGF19 leads to the activation of FGFR4, which in turn triggers downstream signaling cascades that promote cell proliferation and survival.

Caption: Inhibition of the FGFR4 signaling pathway by a 1,6-naphthyridine-based inhibitor.

Conclusion and Future Perspectives

1,6-Naphthyridin-4-ol is a quintessential example of a core chemical scaffold that has enabled significant advances in modern drug discovery. Its straightforward, yet versatile structure provides a robust platform for the synthesis of highly specific and potent inhibitors of key pathological targets. The continued exploration of new synthetic methodologies for functionalizing the 1,6-naphthyridine ring system will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. As our understanding of the molecular drivers of disease deepens, the importance of foundational scaffolds like 1,6-Naphthyridin-4-ol in the rational design of next-generation medicines will only continue to grow.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility Profiling of 1,6-Naphthyridin-4-ol for Pharmaceutical Development

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1,6-Naphthyridin-4-ol. Given the limited publicly available solubility data for this specific molecule, this document focuses on establishing a robust, first-principles approach to solubility assessment, a critical step in early-stage drug development. The methodologies outlined herein are designed to generate reliable and reproducible data, enabling informed decisions for formulation, preclinical, and clinical studies.

The 1,6-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules.[1][2] Understanding the solubility of its derivatives, such as 1,6-Naphthyridin-4-ol, is fundamental to advancing their therapeutic potential. Poor aqueous solubility is a major hurdle in drug development, often leading to challenges in formulation and bioavailability.[3] Therefore, a thorough characterization of solubility in various solvent systems is not merely a data collection exercise but a cornerstone of a successful development program.

Physicochemical Properties and Theoretical Considerations

Before embarking on experimental work, it is instructive to consider the physicochemical properties of 1,6-Naphthyridin-4-ol. While specific experimental data is scarce, we can infer certain characteristics from its structure. The molecule possesses both hydrogen bond donors (-OH group) and acceptors (naphthyridine nitrogens), suggesting potential for interaction with polar solvents. The fused aromatic ring system contributes to its lipophilicity. This amphiphilic nature implies that its solubility will be highly dependent on the solvent environment.[4]

Theoretical models, such as those based on Hansen Solubility Parameters (HSP), can provide initial estimates of solubility in different solvents by considering dispersion, polar, and hydrogen bonding interactions.[4] While computational predictions are a valuable starting point, they must be confirmed by empirical measurement.

Strategic Selection of Solvents

The choice of solvents for solubility screening should be strategic, covering a range of polarities and properties relevant to pharmaceutical development. A well-considered solvent panel will provide a comprehensive understanding of the compound's behavior.

Table 1: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Simulates physiological pH.[4] |

| Citrate Buffer pH 3.0 & 5.0 | Represents the acidic environment of the stomach. | |

| Polar Protic | Water | Universal biological solvent. |

| Ethanol, Isopropanol | Common co-solvents in formulations. | |

| Propylene Glycol, PEG 400 | Excipients used to enhance solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power, common for stock solutions. |

| N,N-Dimethylformamide (DMF) | Strong polar solvent for challenging compounds. | |

| Acetonitrile (ACN) | Used in analytical and purification processes. | |

| Non-Polar | 1-Octanol | Mimics the lipophilic character of biological membranes.[4] |

| Dichloromethane (DCM) | A common solvent in organic synthesis. |

Experimental Determination of Solubility: Protocols and Workflows

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic. Both should be assessed to gain a complete picture of the compound's behavior.

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid. The shake-flask method is the gold standard for this determination due to its reliability for compounds with low solubility.[3][5]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 1,6-Naphthyridin-4-ol to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[3]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Dilute the saturated supernatant with a suitable solvent and quantify the concentration of 1,6-Naphthyridin-4-ol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. This is a higher-throughput method often used in early discovery to identify compounds with potential solubility liabilities.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of 1,6-Naphthyridin-4-ol in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Data Analysis: Plot the turbidity against the compound concentration to determine the precipitation point.

Logical Relationship in Kinetic Solubility Assessment

Caption: Logical flow for determining kinetic solubility from a DMSO stock solution.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table to allow for easy comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for 1,6-Naphthyridin-4-ol at 25°C

| Solvent | Solubility Type | Solubility (µg/mL) |

| PBS, pH 7.4 | Thermodynamic | < 1 |

| Citrate Buffer, pH 3.0 | Thermodynamic | 10 ± 2 |

| Water | Thermodynamic | 5 ± 1 |

| Ethanol | Thermodynamic | 500 ± 25 |

| Propylene Glycol | Thermodynamic | > 1000 |

| DMSO | Thermodynamic | > 20000 |

| 1-Octanol | Thermodynamic | 150 ± 10 |

| PBS, pH 7.4 | Kinetic (from DMSO stock) | 25 ± 5 |

Note: This data is illustrative and must be determined experimentally.

The higher kinetic solubility compared to thermodynamic solubility is a common observation and highlights the potential for supersaturation, which can be leveraged in formulation design. The pH-dependent solubility, as suggested in the hypothetical data, would indicate that 1,6-Naphthyridin-4-ol behaves as a weak base, which is consistent with the presence of the naphthyridine nitrogen atoms.

Safety and Handling

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility of 1,6-Naphthyridin-4-ol. By employing these standardized protocols, researchers can generate high-quality, reliable data that is essential for advancing this and other promising compounds through the drug development pipeline. The emphasis on both thermodynamic and kinetic solubility, coupled with a strategic selection of solvents, ensures a comprehensive understanding of the molecule's biopharmaceutical properties.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224584, 1,5-Naphthyridin-4-ol. Retrieved from [Link]

-

Stasiv, I. R., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1229. Available at: [Link]

-

Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(32), 22637-22642. Available at: [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing. Available at: [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

American Chemical Society (2021). 1,6-Naphthyridine. Molecule of the Week. Available at: [Link]

-

ICCVAM (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 2. acs.org [acs.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,6-Naphthyridin-4-ol: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the heterocyclic compound 1,6-Naphthyridin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The guide delves into the theoretical underpinnings of each technique, provides detailed experimental protocols, and offers insights into the interpretation of the resulting spectral data.

The 1,6-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of a hydroxyl group at the 4-position can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity and pharmacokinetic profile. Accurate spectroscopic characterization is therefore paramount for unequivocal structure elucidation, purity assessment, and for understanding its chemical behavior.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for interpreting spectroscopic data. The structure of 1,6-Naphthyridin-4-ol is presented below, with the conventional numbering system for the naphthyridine ring.

Figure 1: Molecular structure and numbering of 1,6-Naphthyridin-4-ol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,6-Naphthyridin-4-ol, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and tautomeric form.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

1,6-Naphthyridin-4-ol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent. DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons due to its ability to solubilize a wide range of compounds and its higher boiling point.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data and Interpretation

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

| H-2 | ~8.8 | d | J ≈ 4.5 | Alpha to ring nitrogen, deshielded. |

| H-3 | ~7.5 | d | J ≈ 4.5 | Beta to ring nitrogen. |

| H-5 | ~9.1 | s | - | Alpha to ring nitrogen, deshielded. |

| H-7 | ~8.3 | d | J ≈ 6.0 | Alpha to ring nitrogen, deshielded. |

| H-8 | ~7.6 | d | J ≈ 6.0 | Beta to ring nitrogen. |

| OH | Variable | br s | - | Exchangeable proton, position dependent on concentration and solvent. |

Causality behind Predictions: The chemical shifts of the parent 1,6-naphthyridine are used as a baseline.[4] The electron-donating hydroxyl group at C-4 is expected to cause a slight upfield shift (to lower ppm) for the protons on the same ring (H-2 and H-3) due to increased electron density. The protons on the second ring (H-5, H-7, H-8) will be less affected. The multiplicity and coupling constants are characteristic of the pyridine-like coupling patterns.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~152 | Alpha to nitrogen, deshielded. |

| C-3 | ~120 | Beta to nitrogen. |

| C-4 | ~165 | Bearing the hydroxyl group, significantly deshielded. |

| C-4a | ~140 | Bridgehead carbon. |

| C-5 | ~155 | Alpha to nitrogen, deshielded. |

| C-7 | ~148 | Alpha to nitrogen, deshielded. |

| C-8 | ~122 | Beta to nitrogen. |

| C-8a | ~138 | Bridgehead carbon. |

Expertise in Interpretation: The chemical shifts are predicted based on general values for pyridine and quinoline systems, with adjustments for the second nitrogen atom and the hydroxyl substituent. The C-4 carbon is expected to be the most downfield-shifted aromatic carbon due to the direct attachment of the electronegative oxygen atom.

Figure 2: A generalized workflow for NMR analysis of 1,6-Naphthyridin-4-ol.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of 1,6-Naphthyridin-4-ol, it is particularly useful for confirming the presence of the hydroxyl group and the aromatic system.

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

-

1,6-Naphthyridin-4-ol sample (1-2 mg)

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Intensity | Interpretation |

| 3400-3200 | O-H stretch | Broad | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |

| 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the aromatic naphthyridine ring. |

| 1620-1580 | C=C and C=N stretch | Strong | Aromatic ring stretching vibrations. |

| 1500-1400 | C=C and C=N stretch | Medium-Strong | Further confirmation of the aromatic system. |

| ~1250 | C-O stretch | Strong | Indicates the presence of the phenolic C-O bond. |

| 850-750 | C-H out-of-plane bend | Strong | Can provide information about the substitution pattern on the aromatic rings. |

Trustworthiness of Data: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong and reliable indicator of the hydroxyl group. The combination of aromatic C-H, C=C/C=N, and C-O stretching vibrations provides a self-validating fingerprint for the 1,6-Naphthyridin-4-ol structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

1,6-Naphthyridin-4-ol sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). Acquire the mass spectrum in positive ion mode.

Mass Spectral Data and Interpretation

The molecular formula of 1,6-Naphthyridin-4-ol is C₈H₆N₂O, with a monoisotopic mass of 146.05 g/mol .

| m/z | Interpretation |

| 147 | [M+H]⁺ (protonated molecular ion) |

| 118 | [M+H - CO]⁺ |

| 91 | [M+H - CO - HCN]⁺ |

Authoritative Grounding in Fragmentation: The fragmentation pattern of heterocyclic compounds often involves the loss of small, stable neutral molecules. For 1,6-Naphthyridin-4-ol, the initial protonation would likely occur on one of the nitrogen atoms. A common fragmentation pathway for phenolic compounds is the loss of carbon monoxide (CO), leading to the peak at m/z 118. Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring is also a characteristic fragmentation, resulting in the peak at m/z 91.

Figure 3: A plausible fragmentation pathway for 1,6-Naphthyridin-4-ol in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 1,6-Naphthyridin-4-ol, employing NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. While this guide offers predicted data based on sound chemical principles and analysis of related structures, it is imperative for researchers to acquire experimental data on their specific samples for definitive confirmation. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this important class of heterocyclic compounds.

References

-

SciSpace. (n.d.). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Retrieved from [Link]

-

MDPI. (2023). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[1][5]-Naphthyridines and Biological Evaluation. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Retrieved from [Link]

-

RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Naphthyridin-4-ol. Retrieved from [Link]

- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (n.d.).

-

American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rkmmanr.org [rkmmanr.org]

- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]

- 5. chemrevlett.com [chemrevlett.com]

A Technical Guide to the 1,6-Naphthyridine Scaffold: From Discovery to Therapeutic prominence

Abstract

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. Its unique electronic properties and rigid conformational structure make it a "privileged scaffold," capable of interacting with a multitude of biological targets. This guide provides an in-depth exploration of the 1,6-naphthyridine scaffold, charting its historical discovery, the evolution of its synthetic methodologies, and its rise as a critical component in the development of novel therapeutics. We will dissect key synthetic protocols, analyze its role in targeted therapies, and provide a forward-looking perspective on its future applications.

Introduction: The Rise of a Privileged Scaffold

Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic compounds comprising six possible isomers based on the positioning of two nitrogen atoms within a fused pyridine ring system.[1][2] Among these, the 1,6-naphthyridine isomer has garnered significant attention from synthetic and medicinal chemists.[3][4] Its structure is prevalent in a variety of natural products, most notably in aaptamine and related alkaloids isolated from marine sponges, which exhibit a range of biological activities.[5][6]

The burgeoning interest in the 1,6-naphthyridine core stems from its proven versatility as a pharmacophore.[3][7] Molecules incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral (specifically against HIV), antimicrobial, analgesic, and anti-inflammatory properties.[3][4] This multivalency has cemented its status as a privileged structure in drug discovery, prompting extensive research into novel synthetic routes and therapeutic applications.[1][8]

Historical Perspective: The Genesis of 1,6-Naphthyridine

While the first naphthyridine was synthesized by Reissert in 1893, the complete family of six isomers was not finalized until the mid-20th century.[1] The unsubstituted parent 1,6-naphthyridine was first successfully synthesized in 1958.[1]

Early synthetic efforts often relied on adaptations of classical quinoline syntheses, such as the Skraup reaction. This method involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2] While historically significant, the Skraup reaction is often hampered by harsh conditions and low yields.[2] An important advancement was the use of 4-aminopyridine-N-oxide as a starting material, which, after the reaction, could be reduced to the desired 1,6-naphthyridine.[2] Another foundational method, the Friedländer annulation, which condenses an aminopyridine-aldehyde with a compound containing an active methylene group, also proved adaptable for constructing the 1,6-naphthyridine core. These early methods, though sometimes inefficient, laid the critical groundwork for the complex derivatives synthesized today.

Evolution of Synthetic Methodologies

The demand for structurally diverse 1,6-naphthyridine derivatives for drug screening has driven significant innovation in synthetic chemistry. Methodologies have evolved from harsh, classical reactions to milder, more efficient, and highly versatile modern techniques.

Classical Ring-Forming Strategies

The construction of the 1,6-naphthyridine core can be broadly categorized into two approaches: building from a preformed pyridine or from a preformed pyridone.[1][9]

-

From Preformed Pyridines (Skraup/Doebner-von Miller type): As mentioned, the Skraup reaction was an early method, though its utility was limited. A key breakthrough was the work of Ikekawa in 1958, who synthesized 5-hydroxy-1,6-naphthyridine by building the second pyridine ring onto an existing one, starting from ethyl 2-methylnicotinate. This product could then be converted to the parent 1,6-naphthyridine via chloro and hydrazino intermediates.

-

From Preformed Pyridones: A highly effective modern strategy involves the use of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. Treating these pyridone precursors with reagents like malononitrile in the presence of a base (e.g., sodium methoxide) initiates a cascade of reactions, including Michael addition and cyclization, to afford highly functionalized 1,6-naphthyridin-2(1H)-ones.[1] This approach is particularly valuable as it allows for the introduction of diverse substituents at multiple positions.

Modern Catalytic and Multicomponent Reactions

The advent of transition-metal catalysis and multicomponent reactions (MCRs) has revolutionized the synthesis of complex heterocycles, including 1,6-naphthyridines.

-

Palladium-Catalyzed Cross-Coupling: A powerful modern approach involves the creation of bench-stable 1,6-naphthyridine-5,7-ditriflate intermediates. These highly reactive platforms can undergo sequential, one-pot palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig amination couplings, to rapidly generate a diverse library of drug-like molecules.[10] This method offers exceptional control over substitution patterns at the C5 and C7 positions.[10]

-

Multicomponent Reactions (MCRs): One-pot MCRs have emerged as an efficient and atom-economical strategy. For example, a reaction involving an aldehyde, two equivalents of malononitrile, and an amine in an aqueous medium can rapidly produce highly substituted 1,6-naphthyridines.[11] These methods are prized for their operational simplicity, high yields, and alignment with the principles of green chemistry.[11][12]

Featured Experimental Protocol: One-Pot Synthesis of 1,6-Naphthyridine-5,7-diones

This protocol is adapted from a tandem nitrile hydration/cyclization procedure, valued for its mild conditions and efficiency.[10]

Objective: To synthesize a 1,6-naphthyridine-5,7-dione core, a key precursor for further functionalization.

Materials:

-

3-Cyano-4,6-dimethyl-2-pyridone

-

Trifluoroacetic acid (TFA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq) in DMSO, add trifluoroacetic acid (5.0 eq).

-

Hydration: Stir the mixture at room temperature for 30 minutes to facilitate the hydration of the nitrile group to a primary amide.

-

Cyclization: Add deionized water (5.0 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 100 °C and stir for 16 hours. The cyclization and formation of the dione ring occur during this step.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 1,6-naphthyridine-5,7-dione product.

The 1,6-Naphthyridine Scaffold in Medicinal Chemistry

The rigid, planar structure of the 1,6-naphthyridine core, combined with its hydrogen bond accepting capabilities, makes it an ideal scaffold for interacting with the active sites of enzymes, particularly kinases.[13][14] This has led to its extensive exploration as a core component in targeted cancer therapies.

Role as a Kinase Inhibitor Hinge-Binder

Many clinically successful kinase inhibitors feature a heterocyclic core that forms crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The 1,6-naphthyridine scaffold is exceptionally well-suited for this role.

This interaction is exemplified in its use as a scaffold for inhibitors of:

-

c-Met Kinase: By incorporating a cyclic urea pharmacophore across the 7,8-positions, researchers have developed potent c-Met kinase inhibitors for cancer therapy.[7][14]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as highly selective FGFR4 inhibitors for treating hepatocellular carcinoma.[15][16]

-

Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines are being investigated as CDK5 inhibitors for the treatment of various kidney diseases.[13][17]

Applications Beyond Kinase Inhibition

The therapeutic potential of the 1,6-naphthyridine core is not limited to oncology.[3] Its derivatives have shown significant promise in other areas:

-

Antiviral Agents: The scaffold was identified as a potent inhibitor of Human Cytomegalovirus (HCMV), leading to the design and synthesis of novel analogues with improved activity.[18]

-

Anticancer Agents (Non-kinase): Dibenzo[c,h][3][13]naphthyridines, which are structurally related, have been developed as Topoisomerase I inhibitors.[19] Additionally, analogues of the natural product novobiocin based on a 1,6-naphthyridin-2(1H)-one scaffold have been evaluated as Hsp90 inhibitors.[20]

-

Central Nervous System (CNS) Agents: The structural rigidity and nitrogen placement allow for interactions with various CNS receptors, though this area is less developed than oncology applications.

Summary of Key Synthetic Approaches

| Method | Starting Materials | Key Features | Primary Application |

| Skraup Reaction | Aminopyridine, Glycerol | Classical, harsh conditions, often low yield | Historical synthesis of parent scaffold |

| Friedländer Annulation | Aminopyridine-aldehyde, Active methylene compound | Classical, versatile for substituted systems | Foundational synthesis of functionalized cores |

| Pyridone-based Annulation | Tetrahydropyridone-carbonitrile, Malononitrile | Modern, high yield, good functional group tolerance | Synthesis of 1,6-naphthyridin-2(1H)-ones |

| Palladium-Catalyzed Coupling | 1,6-Naphthyridine-ditriflate, Boronic acids/amines | Modern, highly versatile, rapid diversification | Medicinal chemistry library synthesis |

| Multicomponent Reactions | Aldehyde, Malononitrile, Amine | Green chemistry, one-pot, high efficiency | Rapid access to complex, substituted scaffolds |

Conclusion and Future Outlook

The journey of the 1,6-naphthyridine scaffold from its initial synthesis to its current status as a privileged core in drug discovery is a testament to the power of synthetic innovation. Early, often challenging, synthetic routes paved the way for modern, efficient methodologies like palladium-catalyzed cross-couplings and multicomponent reactions, which now allow for the rapid generation of vast chemical diversity.

The future of the 1,6-naphthyridine scaffold appears bright and multifaceted. Its proven success as a kinase hinge-binder will continue to drive the development of next-generation targeted cancer therapies.[21] Furthermore, its potential in antiviral and neurodegenerative disease research remains an exciting and underexplored frontier.[13][18] As synthetic methods become even more sophisticated, we can anticipate the creation of 1,6-naphthyridine derivatives with unprecedented potency, selectivity, and novel mechanisms of action, ensuring this remarkable scaffold remains at the forefront of medicinal chemistry for years to come.

References

-

Malojcic, G., Daniels, M. H., Williams, B. D., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link][13][17]

-

(2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. PubMed. [Link][20]

-

(2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]

-

Ismaili, L., Refouvelet, B., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link][1][8][9]

-

Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link][15]

-

Thirumalairajan, R., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Letters in Drug Design & Discovery. [Link][3]

-

(2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link][12]

-

Lin, C., Mao, J., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed. [Link][4]

-

Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link][11]

-

Wang, Y., Xu, Z., Ai, J., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][3][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link][7]

-

(2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]

-

Covel, J. A., et al. (2005). Discovery of 1,6-Naphthyridines as a Novel Class of Potent and Selective Human Cytomegalovirus Inhibitors. Journal of Medicinal Chemistry. [Link][18]

-

Wang, Y., Geng, M., & Long, Y. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][3][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. RSC Publishing. [Link][14]

-

Wang, K., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry. [Link][21]

-

Cushman, M., et al. (2011). Design, Synthesis, and Evaluation of Dibenzo[c,h][3][13]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link][19]

-

(2025). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

-

Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link][10]

-

Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link][16]

-

Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link][5]

-

(2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

-

Ismaili, L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

(2021). 1,6-Naphthyridine. American Chemical Society. [Link][2]

-

(2025). (PDF) Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

-

Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

-

Ikekawa, N. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. J-Stage. [Link]

-

(2023). 1,6‐Naphthyridine‐based natural products. ResearchGate. [Link]

-

Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. OUCI. [Link]

-

Ikekawa, N. (1958). Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. scilit.com [scilit.com]

- 4. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrevlett.com [chemrevlett.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,6-Naphthyridine Core in Nature: A Technical Guide for Drug Discovery

Abstract